molecular formula C10H12N2 B14398506 5,6,7,8-Tetrahydro-5,8-ethanophthalazine CAS No. 89701-55-3

5,6,7,8-Tetrahydro-5,8-ethanophthalazine

Katalognummer: B14398506
CAS-Nummer: 89701-55-3
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: BEXDHHMJNIMCLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-5,8-ethanophthalazine is a chemical compound known for its unique structure and potential applications in various fields. It is a bicyclic compound with a fused ring system, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-5,8-ethanophthalazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine can be achieved using specific reagents and conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydro-5,8-ethanophthalazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-5,8-ethanophthalazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5,6,7,8-Tetrahydro-5,8-ethanophthalazine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

89701-55-3

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C10H12N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h5-8H,1-4H2

InChI-Schlüssel

BEXDHHMJNIMCLM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1C3=CN=NC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.